molecular formula C18H21NO6 B11152193 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11152193
M. Wt: 347.4 g/mol
InChI Key: BVTSXPZENLCAJQ-UHFFFAOYSA-N
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Description

4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Methoxylation and Methylation:

    Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

    Amidation: The final step involves the amidation of the acetylated chromen-2-one with butanoic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to interact with enzyme active sites, potentially modulating their activity.

Medicine

In medicine, the compound is explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or receptor domains, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor-mediated pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromen-2-one core, known for its anticoagulant properties.

    Warfarin: A synthetic derivative of coumarin, widely used as an anticoagulant medication.

    Dicoumarol: Another coumarin derivative with anticoagulant activity.

Uniqueness

4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific functional groups and structural modifications, which confer distinct biological activities and chemical reactivity. Its methoxy and dimethyl substitutions, along with the butanoic acid moiety, differentiate it from other coumarin derivatives, potentially enhancing its therapeutic potential and versatility in chemical synthesis.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

4-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C18H21NO6/c1-10-7-13(24-3)17-11(2)12(18(23)25-14(17)8-10)9-15(20)19-6-4-5-16(21)22/h7-8H,4-6,9H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

BVTSXPZENLCAJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCCC(=O)O)C)C(=C1)OC

Origin of Product

United States

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